4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 2,6-dimethylmorpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.
Attachment of the 2,6-Dimethylmorpholine Moiety: The final step involves the alkylation of the thieno[2,3-d]pyrimidine intermediate with 2,6-dimethylmorpholine. This reaction is typically carried out in the presence of a suitable alkylating agent like methyl iodide (MeI) or methyl triflate (MeOTf).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays and cellular studies.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and inflammatory conditions. Its mechanism of action and efficacy in preclinical models are areas of active research.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thieno[2,3-d]pyrimidine: Lacks the 2,6-dimethylmorpholine moiety, which may affect its biological activity and solubility.
2,6-Dimethylmorpholine: A simpler structure without the thieno[2,3-d]pyrimidine core, used primarily as a solvent or intermediate in organic synthesis.
4-(5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine: Similar structure with a methyl group instead of a chlorine atom, potentially altering its reactivity and biological properties.
Uniqueness
4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is unique due to the combination of its thieno[2,3-d]pyrimidine core, 4-chlorophenyl group, and 2,6-dimethylmorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-11-7-22(8-12(2)23-11)17-16-15(9-24-18(16)21-10-20-17)13-3-5-14(19)6-4-13/h3-6,9-12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQKRRRFNEPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.